molecular formula C12H15N3 B2791377 4-tert-butyl-3-phenyl-4H-1,2,4-triazole CAS No. 1380492-54-5

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

Cat. No. B2791377
CAS RN: 1380492-54-5
M. Wt: 201.273
InChI Key: SXQCUICPALGDDP-UHFFFAOYSA-N
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Description

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It has been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer due to its high triplet energy level . It is also known to be insoluble in water and soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, enabling a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of commercially available 4-cyanobenzoic acid and ethyl diazoacetate .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of nitrogen in the aromatic ring considerably affects the electron distribution within the molecule, and also improves the intramolecular electron transport .


Chemical Reactions Analysis

The chemical reactions involving 4-tert-butyl-3-phenyl-4H-1,2,4-triazole are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .


Physical And Chemical Properties Analysis

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a crystal substance that is odorless, insoluble in water, and soluble in organic solvents . It is also known to exhibit luminescent properties .

Scientific Research Applications

1. Chemical Synthesis and Structural Features

A study by Aksyonova-Seliuk et al. (2018) focused on synthesizing derivatives of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole, examining their physical and chemical properties. These derivatives displayed various biological activities such as antiviral, anti-inflammatory, and antimicrobial effects. The research indicated the potential of these compounds in the search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

2. Halogen-Containing Derivatives and Transformations

Glinyanaya et al. (2021) synthesized new halogenated carbenes based on 1,2,4-triazole, revealing that these compounds undergo various transformations, including forming zwitterionic compounds. This study highlighted the structural diversity and reactivity of 1,2,4-triazole derivatives (Glinyanaya et al., 2021).

3. Catalytic Activity in Palladium Complexes

Turek et al. (2014) explored the synthesis of palladium(II) complexes using triazole-based N-heterocyclic carbene ligands. These complexes showed promising catalytic performance in cross-coupling reactions, indicating the applicability of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole derivatives in catalysis (Turek et al., 2014).

4. Antimicrobial and Antifungal Activities

Research by Yildirim (2020) synthesized new compounds containing the 4-tert-butyl-3-phenyl-4H-1,2,4-triazole ring, demonstrating significant antioxidative and antimicrobial activities. This study suggests the potential use of these compounds in developing new pharmacological agents (Yildirim, 2020).

5. Corrosion Inhibition

Bentiss et al. (2007) investigated the use of 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solutions. The study found that these compounds effectively inhibited corrosion, demonstrating their potential application in industrial corrosion protection (Bentiss et al., 2007).

6. Water-Soluble Ligands for Enzyme Models

Jernigan et al. (2007) synthesized water-soluble tris(triazolyl)borate ligands, including derivatives of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole. These ligands were used to create functional models for enzyme active sites, demonstrating their utility in biochemical research (Jernigan et al., 2007).

Future Directions

The future directions for 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involve the synthesis of new derivatives with potential applications in many fields. For instance, the combination of unique 1,2,4,5-tetrazine and 4H-1,2,4-triazole rings has significant potential applications, mainly in optoelectronics . The results of the work done on the synthesis of 5-(4-(tert-butyl)phenyl)-4-(®amino)-4H-1,2,4-triazoles-3-thiols can be used in the future search for biologically active substances .

properties

IUPAC Name

4-tert-butyl-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCUICPALGDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

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